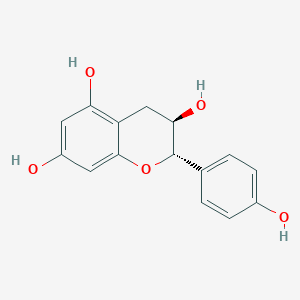

(-)-Afzelechin

描述

Structure

3D Structure

属性

分子式 |

C15H14O5 |

|---|---|

分子量 |

274.27 g/mol |

IUPAC 名称 |

(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1 |

InChI 键 |

RSYUFYQTACJFML-HIFRSBDPSA-N |

手性 SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |

规范 SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |

产品来源 |

United States |

Foundational & Exploratory

(-)-Afzelechin: A Technical Guide to its Natural Sources, Isolation from Bergenia ligulata, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Afzelechin is a flavan-3-ol, a class of flavonoids recognized for their diverse and potent biological activities. As a natural product, it holds significant interest for its potential therapeutic applications, ranging from anti-inflammatory to antioxidant effects. This technical guide provides a comprehensive overview of this compound, with a particular focus on its natural occurrence, detailed methodologies for its isolation from the medicinal plant Bergenia ligulata, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound and its stereoisomers are found in a variety of plant species. While Bergenia ligulata is a notable source, other plants have also been reported to contain this compound. The concentration and stereochemistry of afzelechin can vary depending on the plant species, geographical location, and harvesting time.

Table 1: Natural Sources of Afzelechin and Related Flavan-3-ols

| Plant Species | Family | Plant Part | Reported Flavan-3-ol(s) | Reference(s) |

| Bergenia ligulata | Saxifragaceae | Rhizomes | (+)-Afzelechin, Catechin | [1](2--INVALID-LINK-- |

| Celastrus orbiculatus | Celastraceae | Aerial Parts | (-)-Epiafzelechin | [3](--INVALID-LINK--) |

| Cassia sieberiana | Fabaceae | Root Bark | Epiafzelechin | [4](--INVALID-LINK--) |

| Trichilia emetica | Meliaceae | Whole Seeds | (-)-Epicatechin | [5](--INVALID-LINK--) |

| Guazuma ulmifolia | Malvaceae | Bark | Epiafzelechin | [6](--INVALID-LINK--) |

Note: The literature often reports on afzelechin without specifying the stereoisomer, or reports on the more common (+)-afzelechin or (±)-afzelechin. Specific investigation is often required to confirm the presence and quantity of the this compound isomer.

Isolation of this compound from Bergenia ligulata

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

-

Collect fresh rhizomes of Bergenia ligulata.

-

Wash the rhizomes thoroughly with distilled water to remove any soil and debris.

-

Air-dry the rhizomes in the shade at room temperature for 10-15 days or until they are completely dry and brittle.

-

Grind the dried rhizomes into a coarse powder using a mechanical grinder.

2. Extraction:

-

Maceration:

-

Soak 500 g of the powdered rhizome in 2.5 L of 80% aqueous methanol in a large conical flask.

-

Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.

-

-

Soxhlet Extraction (Alternative):

-

Place 200 g of the powdered rhizome in a thimble and extract with 1.5 L of methanol in a Soxhlet apparatus for 24-48 hours.

-

Concentrate the extract using a rotary evaporator.

-

3. Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract (approx. 50 g) in 500 mL of distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

-

n-Hexane (3 x 500 mL) to remove non-polar compounds.

-

Dichloromethane or Chloroform (3 x 500 mL) to extract semi-polar compounds.

-

Ethyl acetate (3 x 500 mL) which will contain the desired flavan-3-ols.

-

n-Butanol (3 x 500 mL) to extract more polar compounds.

-

-

Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure.

4. Chromatographic Purification:

-

Column Chromatography (Initial Separation):

-

Pack a glass column (e.g., 60 cm x 5 cm) with silica gel (60-120 mesh) using a slurry method in n-hexane.

-

Dissolve the dried ethyl acetate fraction (approx. 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate, followed by methanol. A typical gradient might be:

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)

-

Ethyl Acetate:Methanol (9.5:0.5, 9:1, 8:2 v/v)

-

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid, which gives a characteristic color for flavan-3-ols).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Subject the combined, enriched fractions to preparative HPLC for final purification.

-

Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be: 10-40% acetonitrile over 40 minutes.

-

Flow Rate: 5-10 mL/min.

-

Detection: UV detector at 280 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Table 2: Quantitative Data for Flavan-3-ols in Plant Material (Representative)

| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference(s) |

| (-)-Epiafzelechin | Passiflora mollissima | Fruit | Not specified | UPLC-MS/MS | 169.7 mg/100 g DW (as glycosides) | [7](--INVALID-LINK--) |

| Catechin | Bergenia ciliata | Rhizome | Methanol | UHPLC-MS/MS | Variable (up to ~7 mg/g in some samples) | [8](--INVALID-LINK--) |

| Catechin | Borassus flabellifer | Young Male Flower | Water | HPLC | 6.65 µg/mg extract | [9](--INVALID-LINK--) |

Note: Specific yield data for this compound from Bergenia ligulata is not available in the current literature. The presented data for related compounds in other plants is for illustrative purposes. The actual yield will depend on the plant material and the efficiency of the isolation protocol.

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, extensive research on the closely related (+)-afzelechin and (-)-epicatechin provides significant insights into its likely mechanisms of action, particularly in the context of inflammation. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Studies on (+)-afzelechin have demonstrated its ability to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Effects via Nrf2 Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Studies on (+)-afzelechin and related flavan-3-ols suggest that they can activate the Nrf2 pathway. This activation leads to the upregulation of downstream antioxidant enzymes, which in turn helps to mitigate oxidative stress and reduce inflammation. The activation of Nrf2 by these compounds is a key component of their pleiotropic beneficial effects.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound, a flavan-3-ol found in Bergenia ligulata and other medicinal plants, exhibits significant potential for therapeutic development, particularly due to its anti-inflammatory and antioxidant properties. While detailed protocols for its specific isolation from Bergenia ligulata and comprehensive quantitative data are still areas for further research, the established methodologies for related compounds provide a solid foundation for its successful purification. The elucidation of its modulatory effects on the NF-κB and Nrf2 signaling pathways underscores the molecular basis for its bioactivity. This technical guide serves as a foundational resource to encourage and facilitate further investigation into the pharmacological potential of this compound, with the ultimate goal of translating this natural product into novel therapeutic agents.

References

- 1. (-)-Epiafzelechin: cyclooxygenase-1 inhibitor and anti-inflammatory agent from aerial parts of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. researchgate.net [researchgate.net]

- 4. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory actions of (-)-epicatechin in the adipose tissue of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epicatechin induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. Epiafzelechin from the root bark of Cassia sieberiana: detection by DART mass spectrometry, spectroscopic characterization, and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biosynthesis pathway of (-)-Afzelechin in plants

An In-depth Technical Guide on the Biosynthesis Pathway of (-)-Afzelechin in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a flavan-3-ol, a class of flavonoids recognized for its significant biological activities and potential therapeutic applications. As a monomeric unit of proanthocyanidins, its biosynthesis is an integral part of the broader flavonoid pathway in plants. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of this pathway, and visual diagrams to elucidate the metabolic and experimental workflows. This document is intended to serve as a core resource for researchers in plant biochemistry, natural product chemistry, and drug development seeking to understand and manipulate the production of this valuable phytochemical.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through several key intermediates, culminating in the synthesis of flavan-3-ols.

General Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine , which is derived from the shikimate pathway. A series of three enzymatic reactions convert L-phenylalanine into p-Coumaroyl-CoA , the primary precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL) deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, yielding p-Coumaroyl-CoA.

Flavonoid-Specific Pathway

The pathway then enters the flavonoid-specific branch, leading to the formation of the characteristic C6-C3-C6 flavonoid skeleton.

-

Chalcone Synthase (CHS) : This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA (derived from primary carbohydrate metabolism) to form naringenin chalcone.

-

Chalcone Isomerase (CHI) : Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, (2S)-naringenin .

-

Flavanone 3-Hydroxylase (F3H) : (2S)-Naringenin is then hydroxylated at the 3-position of the C-ring by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield (2R,3R)-dihydrokaempferol (DHK) .

Branch Pathway to this compound

Dihydrokaempferol is a critical branch-point intermediate. To form this compound, the pathway proceeds through the leucoanthocyanidin branch.

-

Dihydroflavonol 4-Reductase (DFR) : DHK is reduced by the NADPH-dependent enzyme DFR to produce leucopelargonidin (a 2,3-trans-3,4-cis-flavan-3,4-diol).[1][2] DFR is a pivotal enzyme that can exhibit substrate specificity, influencing the type of flavonoid produced.[3][4]

-

Leucoanthocyanidin Reductase (LAR) : In the final committed step, leucopelargonidin is converted to the 2,3-trans-flavan-3-ol, This compound , by the NADPH-dependent enzyme LAR.[5][6] LAR specifically catalyzes the reduction of the 4-keto group of leucoanthocyanidins to produce catechins, including afzelechin.[7][8]

It is important to note that an alternative pathway involving Anthocyanidin Reductase (ANR) acts on anthocyanidins to produce 2,3-cis-flavan-3-ols, such as (-)-epiafzelechin.[6][9]

Quantitative Data

Quantitative data for the specific enzymatic steps leading to this compound are not extensively reported in the literature. However, data from related substrates and enzymes provide valuable insights into the pathway's kinetics. The tables below summarize available data for key enzymes DFR and LAR.

Table 1: Kinetic Properties of Dihydroflavonol 4-Reductase (DFR)

| Enzyme Source | Substrate | K_m (µM) | V_max (units) | Optimal pH | Optimal Temp (°C) | Reference |

| Vitis vinifera | Dihydroquercetin (DHQ) | ~15 | Not specified | 6.5 | 30 | [10][11] |

| Camellia sinensis (CsDFRa) | Dihydroquercetin (DHQ) | 28.6 ± 2.1 | 12.3 ± 0.4 pkat/mg | Not specified | Not specified | [2][12] |

| Camellia sinensis (CsDFRc) | Dihydrokaempferol (DHK) | 21.7 ± 1.8 | 10.9 ± 0.3 pkat/mg | Not specified | Not specified | [2][12] |

| Zanthoxylum bungeanum | Dihydrokaempferol (DHK) | 12.03 ± 1.12 | 1.84 ± 0.04 µmol/min/mg | Not specified | Not specified | [13] |

Note: Data for DFR with dihydrokaempferol (DHK), the direct precursor for the afzelechin pathway, is included where available. Dihydroquercetin (DHQ) is a closely related substrate.

Table 2: Substrate Specificity of Leucoanthocyanidin Reductase (LAR)

| Enzyme Source | Substrate | Relative Activity | Cofactor | Reference |

| Desmodium uncinatum | 2,3-trans-3,4-cis-leucocyanidin | High | NADPH | [7] |

| Desmodium uncinatum | Leucopelargonidin | Active | NADPH | [7] |

| Desmodium uncinatum | Leucodelphinidin | Active | NADPH | [7] |

| Camellia sinensis | Leucopelargonidin | Active | NADPH | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol for Flavonoid Extraction and Analysis by UHPLC-MS/MS

This protocol is adapted for the general analysis of flavonoids, including this compound, from plant tissues.[14][15][16][17]

1. Sample Preparation and Extraction: a. Collect fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen. b. Lyophilize the tissue to dryness and grind into a fine powder. c. Weigh approximately 500 mg of dried powder into a 15 mL centrifuge tube. d. Add 5 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). e. Vortex the mixture vigorously for 1 minute. f. Sonicate the sample in a water bath for 20 minutes. g. Centrifuge at 4,000 x g for 10 minutes at 4°C. h. Carefully decant the supernatant into a new tube. i. Repeat the extraction process (steps d-h) on the pellet twice more to ensure complete extraction. Pool the supernatants.

2. Sample Cleanup (Optional, using Solid Phase Extraction - SPE): a. Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of water (pH 3.5). b. Load the pooled supernatant onto the SPE cartridge. c. Wash the cartridge with 6 mL of water to remove polar impurities. d. Elute the flavonoids with 6 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen gas.

3. Analysis by UHPLC-MS/MS: a. Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. c. Inject 5 µL of the sample into the UHPLC-MS/MS system. d. UHPLC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C. e. MS/MS Conditions (Example):

- Ion Source: Electrospray Ionization (ESI), negative or positive mode.

- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

- MRM Transitions: Specific precursor-product ion transitions for this compound and other target flavonoids should be optimized using authentic standards.

- Capillary Voltage: 3.0-4.0 kV.

- Source Temperature: 120-150°C.

Protocol for Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This spectrophotometric assay measures the activity of DFR by monitoring the consumption of its cofactor, NADPH.[10][11][18]

1. Recombinant Enzyme Expression and Purification: a. Clone the coding sequence of the target DFR gene into an appropriate expression vector (e.g., pET vector for E. coli). b. Transform the construct into a suitable expression host. c. Induce protein expression (e.g., with IPTG) and purify the recombinant DFR protein using affinity chromatography (e.g., Ni-NTA). d. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Activity Assay: a. Prepare the assay buffer: 0.1 M Potassium Phosphate buffer (pH 6.5) containing 0.4% (w/v) sodium ascorbate. b. The reaction mixture (total volume of 200 µL) should contain:

- 150 µL Assay Buffer

- 20 µL NADPH solution (final concentration 1-2 mM)

- 10 µL Dihydrokaempferol (DHK) solution in DMSO (varied concentrations for kinetic analysis, e.g., 0-200 µM)

- 20 µL Purified DFR enzyme solution (e.g., 1-5 µg) c. Initiate the reaction by adding the enzyme. d. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over 5-10 minutes using a spectrophotometer. e. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). f. Perform control reactions without the substrate (DHK) or without the enzyme to account for background NADPH oxidation. g. For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.

Protocol for Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This protocol describes a coupled DFR/LAR assay, as the LAR substrate (leucopelargonidin) is unstable and typically generated in situ.[19][20][21]

1. Enzyme Preparation: a. Prepare recombinant DFR and LAR enzymes as described in section 3.2.1. b. Alternatively, use crude protein extracts from plant tissues known to express both enzymes.

2. Coupled Enzyme Assay: a. The reaction mixture (total volume of 100 µL) should contain:

- 50 µL 0.1 M Potassium Phosphate buffer (pH 6.5)

- 10 µL Dihydrokaempferol (DHK) solution (e.g., 1 mM)

- 20 µL NADPH solution (e.g., 10 mM)

- 10 µL purified DFR enzyme

- 10 µL purified LAR enzyme b. Incubate the reaction mixture at 30°C for 1-2 hours. c. Stop the reaction by adding 100 µL of ethyl acetate.

3. Product Analysis: a. Vortex the mixture to extract the products into the ethyl acetate layer. b. Centrifuge to separate the phases. c. Remove the upper ethyl acetate layer and evaporate to dryness. d. Reconstitute the residue in a small volume of methanol. e. Analyze the products by Thin Layer Chromatography (TLC) or HPLC-MS/MS. f. For TLC, spot the sample on a silica gel plate and develop using a solvent system like butanol:acetic acid:water (6:2:1). Visualize spots by spraying with a reagent like DMACA, which stains flavan-3-ols blue/purple. g. For HPLC-MS/MS, use the method described in section 3.1, comparing the retention time and mass spectra to an authentic this compound standard.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the transcript levels of genes involved in the this compound biosynthesis pathway.[22][23][24][25]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the desired plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation: a. Design gene-specific primers for the target genes (e.g., PAL, CHS, F3H, DFR, LAR) and a reference (housekeeping) gene (e.g., Actin, Ubiquitin). Primers should typically amplify a product of 100-200 bp. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

3. Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qRT-PCR reaction mixture (e.g., 20 µL total volume):

- 10 µL 2x SYBR Green Master Mix

- 1 µL Forward Primer (10 µM)

- 1 µL Reverse Primer (10 µM)

- 2 µL Diluted cDNA template

- 6 µL Nuclease-free water b. Run the reaction in a real-time PCR cycler using a standard thermal profile:

- Initial denaturation: 95°C for 5 min.

- 40 cycles of: 95°C for 15 s, 60°C for 30 s.

- Melting curve analysis: To verify the specificity of the amplified product. c. Include no-template controls (NTCs) for each primer pair to check for contamination.

4. Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. b. Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Mandatory Visualizations

Diagram 1: Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Diagram 2: Experimental Workflow for Flavonoid Analysis

Caption: General workflow for flavonoid extraction and analysis.

References

- 1. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arg-type dihydroflavonol 4-reductase genes from the fern Dryopteris erythrosora play important roles in the biosynthesis of anthocyanins | PLOS One [journals.plos.org]

- 5. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolutionary and functional characterization of leucoanthocyanidin reductases from Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ENZYME - 1.17.1.3 leucoanthocyanidin reductase [enzyme.expasy.org]

- 9. Dual activity of anthocyanidin reductase supports the dominant plant proanthocyanidin extension unit pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 11. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [file.scirp.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Insights into the catalytic and regulatory mechanisms of dihydroflavonol 4-reductase, a key enzyme of anthocyanin synthesis in Zanthoxylum bungeanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Integrative Metabolome and Transcriptome Analysis of Flavonoid Biosynthesis Genes in Broussonetia papyrifera Leaves From the Perspective of Sex Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to (-)-Afzelechin and its Epimer (+)-Epiafzelechin for Researchers and Drug Development Professionals

Abstract

(-)-Afzelechin and its epimer (+)-epiafzelechin are flavan-3-ol compounds found in a variety of medicinal plants. These natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. This technical guide provides a comprehensive overview of the current knowledge on this compound and (+)-epiafzelechin, with a focus on their biochemical properties, mechanisms of action, and potential therapeutic applications. Detailed experimental protocols for the evaluation of their bioactivities are provided, alongside a quantitative summary of their efficacy. Furthermore, key signaling pathways modulated by these compounds are visually represented to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of these promising natural compounds.

Introduction

Flavan-3-ols, a subclass of flavonoids, are widely distributed in the plant kingdom and are recognized for their health-promoting properties. Among them, this compound and its C3 epimer, (+)-epiafzelechin, have emerged as compounds of significant interest. These molecules share the same chemical formula (C₁₅H₁₄O₅) and molecular weight (274.27 g/mol ) but differ in the stereochemistry at the C3 position of the C-ring, which can influence their biological activities. This guide aims to provide a detailed technical overview of these two compounds, summarizing their known biological effects and the underlying molecular mechanisms.

Physicochemical Properties

| Property | This compound | (+)-Epiafzelechin |

| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | (2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

| Molecular Formula | C₁₅H₁₄O₅ | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol | 274.27 g/mol |

| CAS Number | 2547-93-5 | 24808-04-6 |

| Appearance | Solid | Solid |

| Melting Point | Not widely reported | 240 - 243 °C |

Biological Activities and Quantitative Data

This compound and (+)-epiafzelechin exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most extensively studied. The following tables summarize the available quantitative data for these activities.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.

| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| This compound | DPPH Radical Scavenging | 21.8 | [1] |

| (+)-Epiafzelechin | DPPH Radical Scavenging | 20.9 | [1] |

| (+)-Catechin (Reference) | DPPH Radical Scavenging | 13.5 | [1] |

| (-)-Epicatechin (Reference) | DPPH Radical Scavenging | 13.6 | [1] |

| Trolox (Reference) | DPPH Radical Scavenging | 48.8 | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties are often assessed by measuring the inhibition of key inflammatory enzymes and mediators.

| Compound | Target/Assay | IC₅₀ (µM) | Cell Line/System | Reference |

| (+)-Afzelechin | Inhibition of TNF-α-induced NF-κB activation | > 0.1 (active at 0.1 µM) | HepG2 cells | [1] |

| (+)-Epiafzelechin | COX-1 Inhibition | 15 | In vitro enzyme assay | |

| Indomethacin (Reference) | COX-1 Inhibition | ~5 | In vitro enzyme assay |

Signaling Pathways

This compound and (+)-epiafzelechin exert their biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes such as Heme Oxygenase-1 (HO-1). Studies have shown that (+)-afzelechin can facilitate the nuclear translocation of Nrf2 and increase the binding activity between Nrf2 and AREs[2][3].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). (+)-Afzelechin has been shown to inhibit the activation of NF-κB induced by TNF-α[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and (+)-epiafzelechin.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compounds (this compound, (+)-epiafzelechin)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of test solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds

-

Positive control (e.g., Indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)

Procedure:

-

Enzyme and compound preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare dilutions of the test compounds and positive control.

-

Reaction:

-

In a reaction tube, add the COX enzyme and the test compound or positive control.

-

Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

-

PGE₂ quantification: Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculation: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to the amount produced in the control (no inhibitor). The IC₅₀ value is then determined.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell viability.

Materials:

-

Cell line (e.g., HepG2)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

MTT addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Nrf2 and NF-κB Pathways

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

Materials:

-

Cell line

-

Test compounds

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-NF-κB p65, anti-IκBα, anti-phospho-IκBα)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell treatment and lysis: Treat cells with the test compounds, then lyse the cells to extract proteins. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Blocking and antibody incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activities of this compound and (+)-epiafzelechin.

Conclusion

This compound and (+)-epiafzelechin are promising natural compounds with well-documented antioxidant and anti-inflammatory properties. Their ability to modulate the Nrf2 and NF-κB signaling pathways highlights their potential for the development of novel therapeutic agents for a variety of diseases characterized by oxidative stress and inflammation. This technical guide provides a solid foundation of data and methodologies to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of these fascinating flavan-3-ols. Further in-depth studies, particularly in vivo efficacy and safety assessments, are warranted to translate the preclinical findings into clinical applications.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interference effect of epigallocatechin-3-gallate on targets of nuclear factor kappaB signal transduction pathways activated by EB virus encoded latent membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Function and Mechanism of Action of (-)-Afzelechin

Introduction

This compound is a flavan-3-ol, a class of polyphenolic compounds found in a variety of plants, including Bergenia ligulata, Cassia sieberiana, and Acanthopanax senticosus.[1][2][3] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community for its diverse and potent biological activities. These properties, which include antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic effects, position it as a promising candidate for further investigation in drug discovery and development.[2][4] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanisms of action, and detailed experimental methodologies used to elucidate these properties.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its multifaceted biological effects. It acts through direct radical scavenging and by modulating endogenous antioxidant defense systems.

Mechanism of Action

This compound demonstrates potent free radical scavenging activity, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] This activity is comparable to other well-known flavanols like (+)-catechin and (-)-epicatechin.[5] Furthermore, this compound and related compounds can upregulate cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1).[1][6]

Quantitative Data: Antioxidant Capacity

| Assay Type | Compound | IC50 / EC50 Value | Reference Compound | Reference Value | Source |

| DPPH Radical Scavenging | This compound | 21.8 µM | Trolox | 48.8 µM | [5] |

| DPPH Radical Scavenging | (-)-Epiafzelechin Glycosides | EC50: 1.4–3.9 µM | Ascorbic Acid | - | [5] |

| ABTS Radical Scavenging | Acetone Extract (containing epiafzelechin) | IC50: 1.91 µg/mL | - | - | [7] |

| Lipoxygenase Inhibition | Hexane Extract (containing afzelechin) | IC50: 4.65 µg/mL | Quercetin | IC50: 24.60 µg/mL | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare stock solutions of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in methanol at various concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Visualization: Nrf2 Antioxidant Pathway

Caption: Nrf2-mediated antioxidant response activated by this compound.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

Mechanism of Action

Studies show that (+)-afzelechin effectively suppresses inflammatory responses induced by lipopolysaccharide (LPS).[1] Its mechanisms include:

-

Inhibition of NF-κB and STAT-1: Afzelechin inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Signal Transducer and Activator of Transcription 1 (p-STAT-1), two crucial transcription factors that regulate the expression of pro-inflammatory genes.[1][6]

-

Upregulation of the Nrf2/HO-1 Pathway: It promotes the nuclear translocation of Nrf2, leading to increased expression of the anti-inflammatory and antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][6] This HO-1 induction contributes to the suppression of inducible nitric oxide synthase (iNOS).[1]

-

Reduction of Pro-inflammatory Mediators: Consequently, afzelechin reduces the production of iNOS, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1]

-

Modulation of TLR4 and PI3K/Akt/mTOR Pathways: In particulate matter-induced lung injury, (+)-afzelechin was shown to downregulate the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, while activating the PI3K/Akt/mTOR pathway, which can inhibit excessive autophagy.[8]

Quantitative Data: In Vivo Anti-inflammatory Effects

| Model | Treatment | Dosage | Effect | Source |

| LPS-injected Mice | (+)-Afzelechin (i.v.) | 0.04 - 0.4 mg/kg | Significantly reduced TNF-α levels in bronchoalveolar lavage fluid (BALF). | [1] |

| LPS-injected Mice | (+)-Afzelechin (i.v.) | 0.4 mg/kg | Significantly reduced iNOS expression in lung tissue. | [1] |

| PM2.5-exposed Mice | (+)-Afzelechin | 2 mg/kg | Reduced expression of TLR4 and MyD88 in lung tissue. | [8] |

| PM2.5-exposed Mice | (+)-Afzelechin | 2 mg/kg | Increased phosphorylation of PI3K, Akt, and mTOR in lung tissue. | [8] |

Experimental Protocol: LPS-Induced Lung Inflammation in Mice

This protocol details an in vivo model to assess the anti-inflammatory properties of a test compound.[1]

-

Animals:

-

Use male C57BL/6 mice (e.g., 8 weeks old, 25-27 g). House under standard conditions with ad libitum access to food and water. Acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Experimental Groups (n=5 per group):

-

Control Group: No treatment.

-

LPS Group: Intraperitoneal (i.p.) injection of LPS (15 mg/kg).

-

LPS + Afzelechin Groups: i.p. injection of LPS (15 mg/kg), followed 6 hours later by intravenous (i.v.) administration of (+)-afzelechin at various doses (e.g., 0.04, 0.1, 0.2, 0.4 mg/kg).

-

LPS + Positive Control Group: i.p. injection of LPS (15 mg/kg), followed 6 hours later by i.v. administration of a known anti-inflammatory agent.

-

-

Procedure:

-

After the designated treatment period (e.g., 24 hours post-LPS injection), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile phosphate-buffered saline (PBS).

-

Harvest lung tissues for histological analysis and protein extraction.

-

-

Analysis:

-

Cytokine Measurement: Measure the concentration of TNF-α in the BALF using an ELISA kit according to the manufacturer's instructions.

-

Western Blot: Homogenize lung tissues to extract proteins. Perform western blot analysis to determine the expression levels of iNOS, NF-κB, p-STAT-1, and HO-1. Use β-actin as a loading control.

-

Histology: Fix lung tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and tissue damage.

-

Visualization: Key Anti-inflammatory Signaling Pathways

Caption: this compound's modulation of key inflammatory signaling pathways.

Anticancer Activity

Afzelechin has demonstrated potential as an anticancer agent by inducing programmed cell death (apoptosis) in various cancer cell lines.

Mechanism of Action

The anticancer effects of afzelechin are primarily mediated through the induction of apoptosis.[9] In gastric and lung cancer cells, afzelechin was found to:

-

Activate the Caspase Cascade: It stimulates both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways of apoptosis, leading to the activation of the executioner caspase-3.[9][10]

-

Increase Pro-apoptotic Proteins: Afzelechin upregulates the expression of the pro-apoptotic protein Bax, which facilitates the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[9][10]

-

Modulate Survival Pathways: Like other related flavonoids, its anticancer activity may also involve the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11][12][13]

Quantitative Data: Anticancer Effects

| Cell Line | Compound | Concentration | Effect | Source |

| AGS (Gastric Cancer) | Afzelin | 120 µM | Increased expression of Bax, caspase-3, -8, and -9. | [9] |

| AGS (Gastric Cancer) | Afzelin | > 160 µM | IC50 value for cell viability. | [9] |

| A549 (Lung Cancer) | Afzelin | 60 µM | ~30% increase in Bax mRNA levels. | [10] |

| A549 (Lung Cancer) | Afzelin | 120 µM | ~80% increase in Bax mRNA levels. | [10] |

Experimental Protocol: Flow Cytometry for Apoptosis Detection

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., AGS) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at desired concentrations (e.g., 60 and 120 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within one hour.

-

Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3) for PI.

-

Gate the cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

-

Data Interpretation:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Visualization: Apoptosis Pathway

Caption: Apoptosis induction by this compound via intrinsic and extrinsic pathways.

Neuroprotective and Antidiabetic Activities

Emerging evidence suggests that this compound possesses neuroprotective and antidiabetic properties, further broadening its therapeutic potential.

Neuroprotective Mechanism

In models of Parkinson's disease, afzelin has shown neuroprotective characteristics.[4][14] The mechanism involves:

-

Modulation of Bcl-2: Administration of afzelin leads to the induction of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), which can protect neurons from cell death.[4][14]

-

Antioxidant Effects: It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces levels of nitric oxide (NO) in brain tissue, mitigating oxidative stress.[14]

-

Restoration of Biogenic Amines: It alleviates the reserpine-induced decrease in biogenic monoamines such as dopamine (DA), noradrenaline (NA), and serotonin (5-HT) in the brain.[14]

Antidiabetic Mechanism

(+)-Afzelechin acts as an inhibitor of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into glucose.[2][15] By inhibiting this enzyme, it can delay carbohydrate absorption, thereby suppressing postprandial hyperglycemia and hyperinsulinemia.[15]

Quantitative Data: Neuroprotective and Antidiabetic Effects

| Activity | Compound | Model / Assay | Concentration / Dose | Effect | Source |

| Neuroprotection | Afzelin | Reserpine-treated rats | 20 mg/kg | Significantly inhibited the RES-induced decrease in DA, NA, and 5-HT levels. | [14] |

| Neuroprotection | Afzelin | Reserpine-treated rats | 10 & 20 mg/kg | Positively influenced SOD activity. | [14] |

| α-Glucosidase Inhibition | (+)-Afzelechin | in vitro | ID50: 0.13 mM (186 µM) | Inhibited α-glucosidase activity. | [2][15] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes an in vitro method to measure the inhibition of α-glucosidase.

-

Reagents:

-

α-glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (e.g., 100 mM, pH 6.8).

-

Test compound (this compound) and positive control (e.g., Acarbose).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound at various concentrations.

-

Add 50 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

Visualization: Experimental Workflow for Neuroprotection Study

Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects.

References

- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Epiafzelechin from the root bark of Cassia sieberiana: detection by DART mass spectrometry, spectroscopic characterization, and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]

- 14. Neuroprotective potential of Afzelin: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

In Vitro Antioxidant Activity of (-)-Afzelechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of (-)-Afzelechin, a flavan-3-ol of interest for its potential health benefits. This document compiles quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of relevant biological pathways and experimental workflows to support further research and development.

Quantitative Antioxidant Activity of this compound and Related Compounds

The antioxidant capacity of this compound and its epimer, (-)-epiafzelechin, has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative view of their radical scavenging and reducing abilities.

Table 1: Radical Scavenging Activity of this compound and Related Flavan-3-ols

| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 of Reference (µM) | Source |

| This compound | DPPH | 21.8 | Trolox | 48.8 | [1] |

| (-)-Epiafzelechin | DPPH | 20.9 | Trolox | 48.8 | [1] |

| (-)-Epiafzelechin | DPPH | 20.9 (EC50) | Not Specified | Not Specified | [2] |

| (+)-Afzelechin | ABTS | 23.7 | Not Specified | Not Specified | [3] |

| (+)-Catechin | DPPH | 13.5 | Trolox | 48.8 | [1] |

| (-)-Catechin | DPPH | 13.6 | Trolox | 48.8 | [1] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Epiafzelechin

| Compound | FRAP Value (µMol FeSO₄ Equivalent / g) | Source |

| Epiafzelechin | 702.578 ± 4.196 | [4] |

Note: The specific isomer of epiafzelechin was not specified in the source.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common in vitro antioxidant assays used to characterize this compound and similar flavonoids.

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

-

Reagents and Equipment:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

Spectrophotometer (capable of measuring absorbance at ~517 nm)

-

Micropipettes

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of the different concentrations of this compound solution to the wells.

-

Add the DPPH solution to each well. The final volume and concentration of DPPH should be consistent across all wells.

-

A control well should be prepared containing only the DPPH solution and methanol.

-

A blank well should contain methanol to zero the spectrophotometer.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at approximately 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form.

-

Reagents and Equipment:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Phosphate buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

Spectrophotometer (capable of measuring absorbance at ~734 nm)

-

Micropipettes

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol or a suitable solvent and create a series of dilutions.

-

Assay Protocol:

-

Add a small volume of the diluted this compound solutions to the wells of a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

Prepare a control well with the solvent and the ABTS•+ working solution.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at approximately 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

-

Reagents and Equipment:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Ferrous sulfate (FeSO₄) for standard curve

-

Spectrophotometer (capable of measuring absorbance at ~593 nm)

-

Water bath

-

Micropipettes

-

96-well microplate or cuvettes

-

-

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Samples and Standard: Prepare a stock solution of this compound. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.

-

Assay Protocol:

-

Add a small volume of the this compound solution or the ferrous sulfate standard to the wells of a 96-well plate.

-

Add the FRAP reagent to each well and mix thoroughly.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at approximately 593 nm.

-

Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the this compound sample, expressed as µmol of Fe²⁺ equivalents per gram or per mole of the compound.

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described antioxidant assays and a key signaling pathway potentially modulated by this compound.

Flavonoids, including afzelechin and its isomers, are known to exert some of their antioxidant effects by modulating cellular signaling pathways. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key regulator of the cellular antioxidant response. Studies on (+)-Afzelechin have suggested its involvement in this pathway[5][6][7].

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

References

- 1. mdpi.com [mdpi.com]

- 2. glpbio.com [glpbio.com]

- 3. (+)-Afzelechin | CAS:2545-00-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. phytojournal.com [phytojournal.com]

- 5. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of (-)-Afzelechin in Cellular Models: A Technical Overview

Disclaimer: This technical guide summarizes the current understanding of the anti-inflammatory properties of afzelechin and its derivatives in cellular models. It is important to note that the majority of the available research has been conducted on (+)-afzelechin and afzelin . Data specifically for (-)-afzelechin is limited. Therefore, this document extrapolates findings from these closely related compounds to provide a potential framework for understanding the anti-inflammatory effects of this compound. Researchers should exercise caution and verify these findings for the specific (-)-enantiomer in their studies.

Introduction

This compound is a flavan-3-ol, a class of polyphenolic compounds found in various plants. These compounds have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory activities. This guide provides a technical overview of the anti-inflammatory properties of afzelechin and its related compounds in cellular models, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays. This information is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Core Mechanism of Action

Studies on (+)-afzelechin and afzelin suggest that their anti-inflammatory effects are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:

-

Inhibition of NF-κB Signaling Pathway: Afzelechin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition prevents the downstream production of inflammatory cytokines and enzymes.

-

Modulation of MAPK Signaling Pathway: Evidence suggests that afzelechin can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.

-

Suppression of Pro-inflammatory Mediators: By targeting these signaling pathways, afzelechin effectively reduces the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Inhibition of Inflammatory Enzymes: Afzelechin has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively, during inflammation.

-

Activation of Nrf2 Pathway: Some studies indicate that (+)-afzelechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses, which can indirectly contribute to its anti-inflammatory effects.

Data Presentation

The following tables summarize the quantitative data from studies on (+)-afzelechin and afzelin, demonstrating their anti-inflammatory efficacy in various cellular models, primarily using lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Effect of (+)-Afzelechin on Inflammatory Mediators in LPS-stimulated Human Umbilical Vein Endothelial Cells (HUVECs)

| Concentration (µM) | iNOS Protein Level (relative to LPS control) | COX-2 Protein Level (relative to LPS control) | NO Production (relative to LPS control) | PGE2 Production (relative to LPS control) |

| 2 | Reduced | Reduced | Reduced | Reduced |

| 5 | Further Reduced | Further Reduced | Further Reduced | Further Reduced |

| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 20 | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

(Data extrapolated from descriptive figures in available literature. Precise percentages were not consistently provided.)

Table 2: Effect of Afzelin on Pro-inflammatory Cytokine Production in Particulate Matter-exposed Human Keratinocytes (HaCaT cells)

| Treatment | IL-6 mRNA Expression (fold change vs. control) | TNF-α mRNA Expression (fold change vs. control) | IL-1β mRNA Expression (fold change vs. control) |

| Control | 1.0 | 1.0 | 1.0 |

| PM (25 µg/cm²) | Increased | Increased | Increased |

| PM + Afzelin (200 µM) | Significantly Reduced vs. PM | Significantly Reduced vs. PM | Significantly Reduced vs. PM |

(This table summarizes qualitative findings indicating a significant reduction.)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Cell Seeding: Seed RAW 264.7 macrophages (or other relevant cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay measures intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound and an inflammatory stimulus as described for the NO assay.

-

DCFH-DA Staining: Wash the cells with PBS and then incubate with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Cytokine Measurement (ELISA)

This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant from cells treated as described in the NO assay.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

-

Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Western Blotting for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein expression of iNOS and COX-2.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Signaling Pathway Diagrams

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow Diagram

Caption: General workflow for evaluating anti-inflammatory properties.

Conclusion

The available evidence from studies on (+)-afzelechin and afzelin strongly suggests that this compound likely possesses significant anti-inflammatory properties. Its potential to modulate critical inflammatory signaling pathways like NF-κB and MAPK, and consequently inhibit the production of a range of pro-inflammatory mediators, makes it a promising candidate for further investigation in the context of inflammatory diseases. However, it is imperative that future research focuses specifically on the this compound isomer to confirm these properties and to elucidate any stereospecific differences in its biological activity and potency. The experimental protocols and frameworks outlined in this guide provide a solid foundation for researchers to undertake such investigations.

The Discovery and Phytochemical Journey of (-)-Afzelechin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Afzelechin, a flavan-3-ol, has been a subject of significant interest in phytochemical research due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound, with a focus on the experimental methodologies and signaling pathways associated with its activity.

Discovery and History